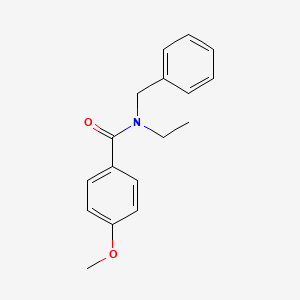![molecular formula C19H23N3O3 B5606605 8-methoxy-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-3-chromanecarboxamide](/img/structure/B5606605.png)
8-methoxy-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-3-chromanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that often exhibit significant biological activity and are of interest in the development of pharmaceutical agents. Molecules with complex structures like chromanecarboxamides and substituted pyridines have been explored for their potential in various therapeutic areas due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step synthetic routes that incorporate various chemical reactions to build up the desired molecular framework. For molecules similar to the one mentioned, common synthetic strategies might include nucleophilic substitution reactions, condensation reactions, and the use of protecting groups to control the reactivity of functional groups during synthesis (Mohamed, 2021).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are essential tools for determining the molecular structure of organic compounds. These techniques provide detailed information about the arrangement of atoms within a molecule and can reveal the presence of different polymorphs or isomers (Yanagi et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For chromanecarboxamide derivatives, reactions might include esterification, amidation, and reactions with nucleophiles or electrophiles, depending on the substituents present on the molecule.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. Polymorphism can also affect these properties, as different crystalline forms of the same compound may exhibit different physical characteristics (Yanagi et al., 2000).
Propriétés
IUPAC Name |
8-methoxy-N-[2-[(4-methylpyridin-2-yl)amino]ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-6-7-20-17(10-13)21-8-9-22-19(23)15-11-14-4-3-5-16(24-2)18(14)25-12-15/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMJLOICNJTUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCNC(=O)C2CC3=C(C(=CC=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606529.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-2,4-imidazolidinedione](/img/structure/B5606536.png)
![5-isopropyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5606543.png)
![8-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606547.png)
![1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5606552.png)
![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5606555.png)
![2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5606562.png)
![(3R*,4R*)-1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5606577.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5606578.png)
![3-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B5606586.png)
![1-cyclopentyl-5-oxo-N-{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5606593.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5606599.png)

![N-benzyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B5606628.png)